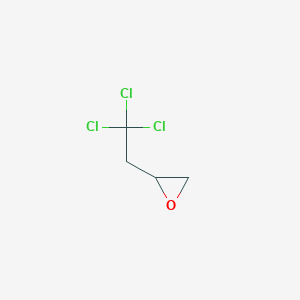

4,4,4-Trichlorobutylene oxide

Description

Contextualization of Halogenated Epoxides in Contemporary Chemical Synthesis

Halogenated epoxides are characterized by a three-membered ring containing an oxygen atom, with one or more halogen atoms attached to the carbon backbone. The strained epoxide ring makes these compounds susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to their utility as building blocks in organic synthesis. The presence of halogens further influences the regioselectivity of these ring-opening reactions and provides additional sites for subsequent chemical transformations.

In contemporary synthesis, halogenated epoxides are employed in the construction of complex molecules, including pharmaceuticals and agrochemicals. Their ability to introduce both a hydroxyl group and a halogenated alkyl chain in a single step is a powerful tool for synthetic chemists. The specific nature of the halogen atom (chlorine, bromine, or fluorine) can be chosen to fine-tune the reactivity and the properties of the final product.

Historical Development and Significance of 4,4,4-Trichlorobutylene Oxide in Polymer Science

The development of this compound is intrinsically linked to the quest for safer polymeric materials, particularly the reduction of flammability in polyurethane foams. The history of flame retardants dates back to ancient civilizations, with significant scientific advancements beginning in the 19th and 20th centuries. oceanchemgroup.commwflameretardant.comwikipedia.org The mid-20th century saw a surge in the development of halogenated compounds as effective flame retardants. oceanchemgroup.commwflameretardant.com

In the 1960s and 1970s, this compound emerged as a significant reactive monomer for creating flame-retardant polymers. oceanchemgroup.comnist.gov Research, notably by companies like the Olin Corporation, led to patents for the synthesis of polyols from this compound. nist.govgoogle.com These polyols, when reacted with isocyanates, form polyurethanes with the chlorine atoms chemically bound to the polymer backbone. This approach was advantageous over simply mixing in non-reactive flame retardants, as it prevented the leaching of the flame-retardant additive and ensured its permanent presence in the material. The primary mechanism by which these halogenated polymers retard flame is through the release of halogen radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. youtube.comnih.govyoutube.com

A key study highlighted that the polymerization of 4,4,4-trichlorobutylene-1,2-epoxide could be achieved using a complex catalyst system of aluminum alkyl, acetyl acetone (B3395972), and water, yielding high polymers. dss.go.th However, this polymerization often resulted in low conversions and required large amounts of catalyst. dss.go.th To improve yields, copolymerization with more reactive epoxides like propylene (B89431) oxide was explored. dss.go.th

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

While this compound has a well-documented history, recent research specifically focused on this compound has become less frequent. The broader field of flame retardants has seen a shift towards halogen-free alternatives due to environmental and health concerns associated with some halogenated compounds. bohrium.comjmst.orgresearchgate.net This has led to extensive research into phosphorus-based, nitrogen-based, and inorganic flame retardants. bohrium.commdpi.comresearchgate.net

Despite this trend, the study of halogenated compounds continues, with a focus on understanding their mechanisms and improving their environmental profile. The unaddressed challenges related to this compound likely revolve around:

Improving Polymerization Efficiency: The historical challenges of low conversion rates and high catalyst loading in the homopolymerization of this compound remain relevant. dss.go.thresearchgate.net Modern catalyst development could offer new pathways to more efficient and controlled polymerizations.

Exploring Novel Copolymers: While copolymerization with propylene oxide is known, there is potential to explore copolymers with other functional epoxides to create materials with a tailored balance of flame retardancy, mechanical properties, and biodegradability.

Environmental and Safety Assessment: A modern re-evaluation of the lifecycle and potential environmental impact of polymers derived from this compound is a critical area for research, especially in the context of current regulations and a circular economy.

Overview of Research Methodologies Employed in this compound Studies

The study of this compound and its polymers relies on a range of standard chemical and material characterization techniques.

Synthesis and Characterization of the Monomer: The synthesis of this compound is typically achieved through the epoxidation of a corresponding unsaturated precursor. The characterization of the monomer would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized epoxide.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the epoxide ring.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Polymerization and Polymer Characterization: The polymerization of this compound, either as a homopolymer or copolymer, is monitored and the resulting polymers are characterized using a suite of techniques:

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers. researchgate.netlcms.cz

Differential Scanning Calorimetry (DSC): To investigate the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting point (Tm). researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymers, which is particularly important for evaluating their performance as flame retardants.

Flammability Testing: Standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test are used to quantify the flame retardancy of the resulting polyurethane foams.

The following table provides a summary of the properties of polyols derived from this compound, which are key intermediates in the production of flame-retardant polyurethanes.

| Property | Typical Value/Range | Significance |

| Appearance | Varies from liquid to solid | Affects handling and processing. |

| Hydroxyl Number (mg KOH/g) | 350 - 600 | A measure of the concentration of hydroxyl groups, which influences the crosslink density and stiffness of the final polyurethane. researchgate.net |

| Functionality | Typically >3 | The number of hydroxyl groups per molecule, which dictates the degree of crosslinking in the polymer network. researchgate.net |

| Viscosity | Can be high | Impacts the ease of mixing and processing of the polyurethane formulation. researchgate.net |

| Chlorine Content (%) | High | The source of the flame-retardant properties. |

The table below presents a simplified overview of the polymerization behavior of this compound as observed in early studies.

| Polymerization Type | Catalyst System | Observations |

| Homopolymerization | Aluminum alkyl / Acetyl acetone / Water | Low conversion, high catalyst requirement. dss.go.th |

| Copolymerization | With Propylene Oxide | Higher conversion rates achieved. dss.go.th |

| Terpolymerization | With Propylene Oxide and Allyl Glycidyl (B131873) Ether | Facilitates vulcanization of the resulting polymer. dss.go.th |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trichloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYDNXCYDWWSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O | |

| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025250 | |

| Record name | 1,2-Epoxy-4,4,4-trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxy-4,4,4-trichlorobutane is a clear yellow liquid. (NTP, 1992), Yellow liquid; [CAMEO] | |

| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-Trichloro-3,4-epoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3083-25-8 | |

| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2,2,2-Trichloroethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-3,4-epoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-(2,2,2-trichloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxy-4,4,4-trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trichloroethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2,2-TRICHLOROETHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI022UOH8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLORO-3,4-EPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of 4,4,4 Trichlorobutylene Oxide

Established Synthetic Pathways to 4,4,4-Trichlorobutylene Oxide

The primary established route for the synthesis of this compound involves the reaction of allyl alcohol with carbon tetrachloride. This method has been documented and is associated with specific precursor compounds and reaction conditions.

Precursor Compounds and Reaction Conditions

The synthesis of this compound has been reported to proceed from the reaction of allyl alcohol and carbon tetrachloride nih.govnih.gov. This reaction is known to produce a mixture that includes trichlorobutylene epoxide. However, it is crucial to note that the distillation of this mixture has been reported as unstable and potentially explosive nih.govnih.gov.

A key patent outlines a process for the preparation of this compound, alongside 2,4,4,4-tetrachlorobutanol google.com. This suggests a two-step process where the alcohol is an intermediate or a co-product. The reaction conditions detailed in such patents are critical for controlling the process and ensuring the desired product is obtained safely and efficiently.

| Precursor Compound | Reagent | Product | Reference |

| Allyl alcohol | Carbon tetrachloride | This compound | nih.gov, nih.gov |

| 2,4,4,4-Tetrachlorobutanol | - | This compound | google.com |

Mechanistic Analysis of Formation Reactions

The formation of this compound from allyl alcohol and carbon tetrachloride likely proceeds through a free-radical addition mechanism. Carbon tetrachloride can serve as a source of the trichloromethyl radical (•CCl3) under appropriate initiation conditions (e.g., thermal or photochemical). This radical can then add across the double bond of allyl alcohol. The subsequent steps would involve chain propagation and termination to form a chlorinated alcohol intermediate, which can then undergo intramolecular cyclization via an internal Williamson ether synthesis-type reaction to form the epoxide ring.

The epoxidation of an alkene can also be achieved through the formation of a halohydrin followed by treatment with a base youtube.com. In the context of the patented process involving 2,4,4,4-tetrachlorobutanol, it is plausible that this chlorinated alcohol undergoes dehydrochlorination with a base to yield the epoxide ring of this compound. The base would abstract the acidic proton from the hydroxyl group, and the resulting alkoxide would then displace a chlorine atom on the adjacent carbon in an intramolecular nucleophilic substitution reaction (SN2) to form the three-membered ether ring youtube.com.

Industrial-Scale Synthetic Approaches and Feasibility

The industrial-scale synthesis of this compound is feasible, as evidenced by its commercial availability and the existence of patents for its production google.comalfa-chemistry.com. The process described in the patent likely forms the basis for its industrial manufacturing google.com. Such processes would be designed to handle the potentially hazardous nature of the reaction between allyl alcohol and carbon tetrachloride, which has been noted for its explosive potential upon distillation nih.govnih.gov.

The feasibility of an industrial process depends on factors such as the cost and availability of raw materials (allyl alcohol and carbon tetrachloride), the efficiency and safety of the reaction, and the ease of purification of the final product. Given that carbon tetrachloride is a regulated substance due to its environmental impact, industrial processes may increasingly shift towards alternative, greener synthetic routes.

Novel and Sustainable Synthetic Routes Development

The development of novel and sustainable synthetic routes for epoxides is a significant focus in modern chemistry, driven by the need for greener, safer, and more efficient processes. These approaches often involve the use of catalysts to achieve high selectivity and reduce waste.

Chemo- and Regioselective Synthesis Strategies

The chemo- and regioselective synthesis of epoxides from alkenes is a well-established field of organic chemistry. For an unsymmetrical alkene like a precursor to this compound, controlling the regioselectivity of the epoxidation is crucial.

One common method for epoxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) youtube.comorientjchem.orgyoutube.com. This reaction is generally stereospecific and proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene youtube.com. The chemoselectivity of this method is high for the double bond. For electron-deficient alkenes, which would be the case for a chlorinated butene, nucleophilic epoxidation using reagents like hydrogen peroxide in the presence of a base can be more effective youtube.com.

Strategies involving the regioselective formation of halohydrins followed by base-induced cyclization also offer a high degree of control youtube.com. The choice of halogenating agent and reaction conditions can influence which carbon of the double bond is attacked, thus determining the final structure of the epoxide. For instance, the bromochlorination of alkenes can be achieved with high regioselectivity using specific reagents and catalysts nih.gov.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a plethora of catalytic systems for the epoxidation of alkenes, many of which are applicable to the synthesis of halogenated epoxides and offer a more sustainable alternative to stoichiometric reagents.

Transition metal catalysts, particularly those based on titanium, vanadium, molybdenum, and tungsten, are widely used for epoxidation reactions with oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) mdpi.comrsc.orgmdpi.comgoogle.comnih.gov. These catalytic systems can offer high activity and selectivity, and the use of hydrogen peroxide as the oxidant is particularly attractive from a green chemistry perspective as its only byproduct is water. For example, titanium-silicate catalysts have shown high efficiency in the epoxidation of allyl chloride mdpi.com.

Organocatalysis has also emerged as a powerful tool for asymmetric epoxidation, although its application to simple halogenated alkenes is less common. However, the principles of activating the alkene or the oxidant through organocatalysis could be applied to the synthesis of this compound.

The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is of particular interest for industrial applications as it simplifies catalyst recovery and product purification, leading to more sustainable and cost-effective processes rsc.org.

| Catalytic Approach | Catalyst Type | Oxidant | Potential Advantages | References |

| Metal-Catalyzed Epoxidation | Titanium, Vanadium, Tungsten | H₂O₂ or TBHP | High activity and selectivity, green oxidant (H₂O₂) | mdpi.com, rsc.org, mdpi.com, nih.gov |

| Halohydrin Formation/Cyclization | Lewis Base Catalysis | Halogen Source/Base | High regioselectivity | nih.gov |

| Peroxy Acid Epoxidation | - | m-CPBA | High chemoselectivity | orientjchem.org, youtube.com, youtube.com |

| Nucleophilic Epoxidation | Base | H₂O₂ | Effective for electron-deficient alkenes | youtube.com |

Extraction and WashingFollowing synthesis, particularly via dehydrochlorination routes, the reaction mixture contains the epoxide, unreacted starting materials, solvent, and salt byproducts.google.comA typical workup involves:

Filtration: The precipitated salt (e.g., sodium chloride) is removed by filtration. google.com

Aqueous Washing: The organic phase containing the epoxide is washed with water to remove any remaining salts and water-soluble impurities.

Drying: The organic solution is dried using an appropriate drying agent (e.g., anhydrous sodium sulfate) before the final purification step, which is usually distillation. nih.gov

Azeotropic Dehydration: In some industrial processes, an azeotropic agent is used to dehydrate the reaction mixture, facilitating the separation of the epoxide from the aqueous phase and salt. google.com

Table 2: Purification and Isolation Techniques for this compound

| Technique | Principle | Impurities Removed |

|---|---|---|

| Distillation | Separation based on differences in boiling points. google.com | Unreacted volatile precursors, high-boiling byproducts, solvents, polymeric materials. research-solution.com |

| Column Chromatography | Separation based on differential adsorption to a solid phase. aroonchande.com | Non-volatile impurities, byproducts of different polarity. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on partitioning between a mobile and stationary phase. nih.gov | Closely boiling isomers, trace volatile impurities. |

| Extraction & Washing | Partitioning of compounds between two immiscible liquid phases (e.g., organic and aqueous). google.com | Inorganic salts, water-soluble reagents, and byproducts. |

Polymerization Chemistry of 4,4,4 Trichlorobutylene Oxide

Homopolymerization of 4,4,4-Trichlorobutylene Oxide

The homopolymerization of this compound has been explored to understand the impact of its unique structure on the polymerization process.

Various initiator systems have been employed for the polymerization of epoxides, which can be broadly categorized into anionic, cationic, and coordination polymerization mechanisms. acs.org For halogenated epoxides like 4,4,4-trichlorobutylene-1,2-epoxide, specific initiator systems are required to achieve successful polymerization. dss.go.th

Organometallic initiator systems are often used for the polymerization of epoxides to high molecular weight polymers. researchgate.net These systems can be modified with promoters such as epichlorohydrin (B41342), acetylacetone, or other carbonyl compounds to enhance their activity. researchgate.net For instance, the polymerization of this compound has been studied in the context of these complex catalytic architectures. dss.go.th

Common initiators for radical polymerization include azo compounds and peroxides, which generate free radicals upon thermal or photochemical decomposition. fujifilm.com While these are primarily used for vinyl monomers, their applicability to ring-opening polymerization of certain epoxides under specific conditions is an area of ongoing research.

The kinetics of polymerization reactions are crucial for understanding the reaction mechanism and controlling the polymer properties. The rate of polymerization is influenced by several factors, including the monomer concentration, initiator concentration, and temperature. For epoxide polymerization, the reactivity of the monomer is a key determinant of the reaction rate. acs.org

In the case of this compound, the bulky trichloromethyl group can sterically hinder the approach of the initiator and the propagating chain end, potentially leading to a lower reaction rate compared to less substituted epoxides. The electron-withdrawing nature of the trichloromethyl group can also affect the nucleophilicity of the oxygen atom in the epoxide ring, influencing its reactivity in both anionic and cationic polymerization.

Kinetic models for oxide growth often consider the flux of cations and the electrochemical reactions at the interfaces. rsc.org While developed for metal oxide growth, similar principles of mass and charge balance can be applied to understand the kinetics of epoxide polymerization. rsc.org

The mechanism of ring-opening polymerization of epoxides can proceed through different pathways depending on the initiator system used.

Anionic Polymerization: Involves the nucleophilic attack of an anion on one of the carbon atoms of the epoxide ring. Chain growth occurs by the sequential addition of monomer units to the alkoxide chain end. acs.org Termination reactions are less common in living anionic polymerization but can occur through chain transfer to monomer or impurities. libretexts.org

Cationic Polymerization: This is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. libretexts.org The active species is a tertiary oxonium ion, which propagates by adding monomer units. Termination can occur through various mechanisms, including combination with a counter-ion or chain transfer. mdpi.com

Coordination Polymerization: This mechanism involves the coordination of the epoxide monomer to a metal center of the initiator. researchgate.net The polymerization proceeds through the insertion of the monomer into the metal-alkoxide bond. This method often provides better control over the polymer's stereochemistry and molecular weight. acs.org

For this compound, the specific mechanism of chain growth and termination will be highly dependent on the chosen initiator and reaction conditions. The presence of the halogen atoms can also introduce the possibility of side reactions.

Copolymerization of this compound

Copolymerization of this compound with other monomers allows for the synthesis of polymers with tailored properties.

Reactivity ratios (r1 and r2) are essential parameters in copolymerization that describe the relative reactivity of the two monomers towards the two types of propagating chain ends. nih.gov These ratios determine the composition of the resulting copolymer. nih.gov The determination of reactivity ratios typically involves conducting copolymerization at low conversions for various initial monomer feed compositions and analyzing the resulting copolymer composition. nih.govrsc.org

With MEU (Methyl-epoxy-uracil): In the copolymerization of this compound (TCIBO) with MEU, it was observed that MEU was the more reactive comonomer, with 40 mole % of MEU being incorporated into the copolymer. researchgate.net This suggests that the reactivity ratio for MEU (r_MEU) would be higher than that for TCIBO (r_TCIBO).

With Propylene (B89431) Oxide (PO): The copolymerization of propylene oxide with other monomers is well-documented. acs.orgresearchgate.net The reactivity of propylene oxide is influenced by its methyl substituent. When copolymerized with this compound, the relative reactivities would depend on the electronic and steric effects of both the trichloromethyl group in TCIBO and the methyl group in PO. A detailed study would be needed to determine the specific reactivity ratios.

With Carbon Dioxide (CO2): The copolymerization of epoxides with CO2 to form polycarbonates is an area of significant interest. sciepublish.com This reaction is typically catalyzed by specific metal complexes. The reactivity of this compound in copolymerization with CO2 would be an interesting area of investigation to produce novel halogenated polycarbonates.

Table 1: Reactivity Ratios in Copolymerization This table is illustrative. Specific experimental data for all pairs is not available in the provided search results.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

|---|---|---|---|---|

| This compound | MEU | <1 | >1 | Organometallic initiator researchgate.net |

| This compound | Propylene Oxide | Data not available | Data not available | - |

The synthesis of copolymers containing this compound moieties can be achieved through various polymerization techniques, including living polymerization methods that allow for the preparation of well-defined block copolymers. frontiersin.orgmdpi.com

For example, a sequential addition approach can be used in living polymerization systems. One monomer is polymerized first to form a living homopolymer chain, which then acts as a macroinitiator for the polymerization of the second monomer, leading to the formation of a block copolymer.

The synthesis of poly(this compound-co-propylene oxide) could be achieved by feeding a mixture of the two monomers to an appropriate initiator system. The resulting copolymer structure (random, blocky, or alternating) would depend on the reactivity ratios of the monomers and the polymerization conditions. Similarly, terpolymers involving this compound, another epoxide, and CO2 could potentially be synthesized to create complex polymer architectures. sciepublish.com

Control over Copolymer Architecture and Sequence Distribution

When this compound (M1) is copolymerized with another monomer (M2), the resulting copolymer's properties are heavily dependent on its architecture and the sequence distribution of the monomer units along the polymer chain. This distribution can range from perfectly alternating to random or blocky structures. nih.govresearchgate.net Control over this sequence is achieved by manipulating the polymerization kinetics, which are fundamentally described by the monomer reactivity ratios, r₁ and r₂. mdpi.comresearchgate.net

The reactivity ratios, defined by the Mayo-Lewis equation, represent the preference of a propagating chain ending in one type of monomer unit to add the same monomer versus the other comonomer. researchgate.net

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in M1 adding another M1 (k₁₁) to the rate constant of it adding M2 (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in M2 adding another M2 (k₂₂) to the rate constant of it adding M1 (k₂₁).

The values of these ratios dictate the final copolymer sequence. mdpi.com For instance, in the free radical copolymerization of different monomer pairs, methods such as Fineman-Ross and Kelen-Tudos are used to determine these ratios from experimental data on copolymer composition at varying monomer feed ratios. researchgate.netmdpi.com The precise determination of reactivity ratios requires careful experimental planning and the use of statistically valid estimation methods, often involving analysis of reactions carried to low conversion. mdpi.comiupac.org

| Reactivity Ratio Values | Resulting Copolymer Architecture | Description |

|---|---|---|

| r₁ > 1 and r₂ < 1 | Blocky or Homopolymer-like | Propagating chain M1* prefers to add M1. Propagating chain M2* prefers to add M1. Tends toward a homopolymer of M1 with some M2 incorporation. |

| r₁ ≈ r₂ ≈ 1 | Ideal / Statistical Random | Both propagating chains show no preference for either monomer. The sequence is random and reflects the monomer feed composition. |

| r₁ ≈ r₂ ≈ 0 | Alternating | Each propagating chain strongly prefers to add the other monomer. This leads to a highly regular ...-M1-M2-M1-M2-... sequence. |

| r₁ * r₂ = 1 | Ideal Random | A specific case of random copolymerization where the product of the ratios is one. |

| r₁ > 1 and r₂ > 1 | Blocky / Phase Separation | Both propagating chains prefer to add their own monomer type. This is a rare case that leads to the formation of two distinct homopolymers or block copolymers. |

This table presents the general principles of how monomer reactivity ratios influence copolymer structure. Specific r₁ and r₂ values for this compound with various comonomers would need to be determined experimentally.

Ring-Opening Polymerization (ROP) Mechanisms

The polymerization of this compound proceeds via the opening of its strained epoxide ring. This can be initiated by cationic, anionic, or coordination species. wikipedia.orgsabtechmachine.com

Ionic Ring-Opening Polymerization Pathways

Ionic ROP involves charged propagating species, which can be either anionic or cationic. wikipedia.org

Anionic ring-opening polymerization (AROP) is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. mdpi.com For substituted epoxides like propylene oxide, AROP is known to be complicated by chain transfer reactions where a proton is abstracted from the methyl group. acs.org In the case of this compound, the electron-withdrawing nature of the -CH₂CCl₃ group and the presence of alpha-protons on the adjacent methylene (B1212753) group could make the monomer susceptible to similar chain transfer events, potentially limiting the molecular weight of the resulting polymer.

The polymerization is typically initiated by strong nucleophiles such as alkali metal alkoxides or hydroxides. acs.org The process involves the formation of a propagating alkoxide chain end that subsequently attacks another monomer molecule. mdpi.com To achieve better control and suppress side reactions in related systems like propylene oxide, "activated monomer" mechanisms have been developed. For example, combining a quaternary ammonium (B1175870) halide with an organoaluminum compound can facilitate a controlled polymerization process. rsc.org

| Factor | Influence on Anionic ROP |

|---|---|

| Initiator Type | Strong nucleophiles (e.g., potassium alkoxides, n-butyllithium) are required to efficiently open the epoxide ring. acs.org The choice of counter-ion (e.g., K⁺, Na⁺, Li⁺) affects the degree of ion-pairing and reactivity. acs.org |

| Chain Transfer to Monomer | A significant side reaction for substituted epoxides. Abstraction of a proton from the monomer by the highly basic propagating alkoxide end creates a new, low-molecular-weight chain and terminates the growing one, leading to a broad molecular weight distribution. acs.org |

| Solvent | Polar aprotic solvents like THF, dioxane, or DMSO are typically used to solvate the ionic species. acs.org The solvent polarity can influence the ion-pair separation and thus the reactivity of the propagating chain end. |

| Temperature | Higher temperatures can increase the rate of both propagation and chain transfer, often favoring the latter and making control over the polymerization more difficult. |

Cationic ring-opening polymerization (CROP) is a viable and industrially relevant method for polymerizing epoxides, including trichlorobutylene oxide. sabtechmachine.commdpi.com The mechanism is initiated by electrophilic species, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxide ring, thereby activating it for nucleophilic attack by a monomer molecule. wikipedia.orgresearchgate.net

The propagation can proceed via an Sₙ1 or Sₙ2 mechanism. researchgate.net In an Sₙ2 pathway, a monomer molecule attacks the activated propagating chain end, leading to ring-opening. Alternatively, an "activated monomer" mechanism can occur, where the cationic center resides on the monomer which is then attacked by the neutral polymer chain end. mdpi.com

CROP systems are notoriously sensitive. The highly reactive cationic propagating species can participate in numerous side reactions, such as chain transfer to the monomer or polymer, and termination with trace impurities like water, which can act as a terminating agent or a co-initiator. Consequently, these polymerizations are often conducted at low temperatures to suppress such unwanted reactions. sabtechmachine.comresearchgate.net

| Factor | Influence on Cationic ROP |

|---|---|

| Initiator / Catalyst | Strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., BF₃, AlCl₃) are effective initiators. sabtechmachine.comresearchgate.net The choice of initiator affects the rate and control of the polymerization. |

| Sensitivity to Impurities | Cationic centers are highly reactive and can be neutralized by trace amounts of nucleophilic impurities, especially water and alcohols. This makes stringent purification of reagents and solvents essential. |

| Backbiting / Cyclization | The propagating chain end can attack its own polymer backbone, leading to the formation of cyclic oligomers (e.g., dioxane derivatives). This is a common side reaction in epoxide CROP. sabtechmachine.com |

| Temperature | Low temperatures (e.g., 0°C to 20°C) are generally required to minimize chain transfer and termination reactions, allowing for the formation of higher molecular weight polymers. sabtechmachine.comresearchgate.net |

Coordination Ring-Opening Polymerization

Coordination ROP offers a pathway to greater control over polymer molecular weight, distribution, and stereochemistry compared to ionic methods. This mechanism is often referred to as a "coordination-insertion" mechanism. mdpi.com

In coordination ROP, the monomer first coordinates to a Lewis acidic metal center of the catalyst before being inserted into the metal-alkoxide bond of the growing polymer chain. This mechanism reduces the likelihood of the side reactions that are common in purely ionic systems.

Catalytic systems based on a variety of metals have been developed for the polymerization of epoxides.

Zinc-Cobalt Catalysts: Bimetallic cyanide complexes, particularly zinc-cobalt (Zn-Co) systems, are highly effective for the polymerization of epoxides like propylene oxide. sabtechmachine.com These catalysts can operate via a living polymerization mechanism, where the polymer's molecular weight is directly dependent on the monomer-to-initiator ratio, not the amount of catalyst. sabtechmachine.com

Aluminum-Based Catalysts: Aluminum complexes, often supported by ligands such as porphyrins or salen, are well-established catalysts for the controlled ROP of epoxides. acs.org The coordination of the epoxide to the aluminum center activates it for nucleophilic attack by the alkoxide group attached to the same metal center. mdpi.com

Other Metal Systems: A wide array of other metals, including magnesium, calcium, yttrium, and other lanthanides, have been incorporated into catalysts for epoxide ROP. mdpi.comnih.gov Heterometallic systems, which combine two different metals (e.g., an alkali metal with zinc or aluminum), can exhibit enhanced activity and selectivity due to cooperative effects between the metal centers. nih.gov

| Catalyst System | Key Features | Typical Monomers Polymerized |

|---|---|---|

| Zinc-Cobalt (DMC) Catalysts | Bimetallic cyanide complexes. sabtechmachine.com Can produce high molecular weight polyethers with narrow molecular weight distributions. Operates via a living polymerization system. sabtechmachine.com | Propylene Oxide, Ethylene (B1197577) Oxide sabtechmachine.com |

| Aluminum-Porphyrin / -Salen Complexes | Highly controlled, often living polymerization. Allows for synthesis of block copolymers. Ligand structure can be tuned to control catalyst activity and selectivity. acs.orgmdpi.com | Epoxides, Lactides, Carbonates acs.orgmdpi.com |

| Zinc-β-diiminate (BDI) Complexes | Well-defined, single-site catalysts. mdpi.com Activity and stereocontrol can be finely tuned by modifying the steric and electronic properties of the BDI ligand. mdpi.com | Lactide, Epoxides mdpi.com |

| Heterometallic Alkali/Al,Zn,Mg Systems | Often show synergistic effects, leading to higher activity than their homometallic counterparts. nih.gov The more electropositive metal may coordinate the monomer while the other holds the propagating chain. nih.gov | Lactide, Epoxides nih.gov |

This table summarizes catalyst systems primarily studied for common epoxides like propylene oxide and lactide, which serve as models for the coordination polymerization of substituted epoxides such as this compound.

Multifunctional Catalysis in Epoxide Ring-Opening Copolymerization

Ring-opening copolymerization (ROCOP) of epoxides with other monomers like cyclic anhydrides or carbon dioxide is a key method for producing polyesters and polycarbonates. escholarship.org Binary catalyst systems, which consist of a distinct Lewis acid and a separate nucleophilic cocatalyst, are common but can suffer from low activities at low catalyst loadings and a propensity for side reactions. escholarship.orgnih.gov

To address these limitations, the concept of multifunctional catalysis was developed. In a multifunctional catalyst, the Lewis acidic center and the cocatalyst (often a Lewis base or a cationic group) are covalently tethered within the same molecule. escholarship.org This intramolecular design prevents the dissociation of the active components, promoting intramolecular epoxide ring-opening and thereby enhancing both the activity and selectivity of the polymerization, even at high dilution. escholarship.org Prominent examples include (salen)Co(III) complexes bearing pendant ammonium or phosphonium (B103445) salt moieties, which have shown high efficiency in epoxide/CO₂ ROCOP. nih.gov

The polymerization of this compound has been achieved using a multi-component system of aluminum alkyl, acetyl acetone (B3395972), and water. This can be viewed as a conceptual forerunner to modern multifunctional catalysts, as it relies on the interaction of several distinct chemical species to generate the active catalytic center. However, it lacks the covalent linkage and precise structural definition of contemporary multifunctional catalysts. The application of sophisticated, single-molecule multifunctional catalysts to the polymerization of this compound has not been specifically reported. Nonetheless, its successful copolymerization with propylene oxide suggests that it is a suitable candidate for such advanced catalytic approaches, which are known to be highly effective for the copolymerization of various epoxides. rsc.orgmdpi.com

Elucidation of Active Centers and Propagation Dynamics in ROP

The ring-opening polymerization (ROP) of epoxides is a chain-growth process driven by the relief of ring strain (approximately 110–115 kJ/mol for a typical epoxide). acs.org The polymerization can proceed through various mechanisms—anionic, cationic, or coordination—depending on the initiating system, which in turn defines the nature of the active center at the propagating chain end. acs.orgyoutube.comyoutube.com For instance, in anionic ROP initiated by a nucleophile like a hydroxide (B78521) or alkoxide, the active species is a negatively charged alkoxide. youtube.com In coordination polymerization, such as that using an aluminum-based catalyst, the monomer coordinates to the metal center before being inserted into the growing polymer chain, which remains attached to the metal. acs.org

The propagation dynamics are heavily influenced by the substituents on the epoxide ring. Electron-withdrawing groups can significantly impact the monomer's reactivity. For this compound, the presence of the highly electronegative trichloromethyl group (–CH₂–CCl₃) has a pronounced effect. Research on the relative polymerizability of a series of substituted epoxides revealed a clear trend in reactivity based on the electronic nature of the substituent.

Table 2: Relative Polymerizability of Substituted Epoxides

| Monomer Substituent (X– in X–CH₂–CH–CH₂) | Reactivity Order |

|---|---|

| CH₃– (Propylene oxide) | 1 (Highest) |

| ClCH₂– (Epichlorohydrin) | 2 |

| Cl₃C–CH₂– (this compound) | 3 |

| Cl₂C=CH– (1,1-dichloro-3,4-epoxy-1-butene) | 4 (Lowest) |

This trend indicates that the strong inductive effect of the trichloromethyl group deactivates the epoxide ring towards polymerization compared to less halogenated or non-halogenated analogues like epichlorohydrin and propylene oxide. This reduced reactivity provides a clear explanation for the experimental observation that the homopolymerization of this compound proceeds with low conversions.

Advanced Macromolecular Engineering with this compound as a Monomer

The incorporation of functional monomers like this compound into polymers allows for the creation of advanced macromolecular architectures. Its unique chemical handle, the trichloromethyl group, and its ability to copolymerize with other monomers open up possibilities for synthesizing block copolymers, graft copolymers, and polymer networks with tailored properties.

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer segments. nih.gov They are typically synthesized via controlled/living polymerization techniques, either by sequential addition of different monomers to a living chain end or by using a pre-existing polymer chain (a macroinitiator) to initiate the polymerization of a second monomer. frontiersin.orgrsc.org

The ability of this compound to participate in copolymerization reactions is a key prerequisite for its use in block copolymer synthesis. It has been successfully copolymerized with propylene oxide and used in terpolymerizations with propylene oxide and allyl glycidyl (B131873) ether. While the precise architecture of the resulting polymers was not specified as block-like in the original reports, these findings confirm that this compound can be incorporated into polymer chains alongside other monomers. If conducted under living polymerization conditions, these reactions would directly yield block copolymers. The synthesis of such copolymers allows for the combination of the properties of poly(this compound) with those of other polyethers.

Table 3: Reported Copolymerizations Involving this compound (TCBO)

| Comonomer(s) | Result | Significance |

|---|---|---|

| Propylene oxide | Higher conversions than TCBO homopolymerization | Demonstrates feasibility of creating copolymers, potentially block copolymers, with improved reaction efficiency. |

| Propylene oxide and Allyl glycidyl ether | Terpolymer was successfully formed | Introduces a third, functional monomer, enabling further chemical modification. |

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical nature. nih.gov The primary synthetic strategies include "grafting from," where grafts are grown from initiation sites on the backbone; "grafting to," where pre-formed polymer chains are attached to the backbone; and "grafting through," which involves the polymerization of macromonomers. nih.govresearchgate.net

The synthesis of graft copolymers incorporating this compound is made possible by its terpolymerization with a functional monomer like allyl glycidyl ether (AGE). The resulting terpolymer, poly(TCBO-co-PO-co-AGE), possesses pendant allyl groups along its backbone. These allyl groups serve as versatile chemical handles for subsequent grafting reactions. For example, they can be used to initiate the "grafting from" polymerization of a vinyl monomer or be functionalized via thiol-ene "click" chemistry to facilitate a "grafting to" approach with a thiol-terminated polymer. nih.gov The presence of the halogenated trichlorobutylene oxide units in the backbone provides a combination of properties that can be further tuned by the nature and density of the grafted side chains. google.com

Network Polymer Formation

Polymer networks are materials in which polymer chains are interconnected by cross-links, forming a single, macroscopic molecule. specialchem.comresearchgate.net This structure imparts enhanced mechanical strength, thermal stability, and chemical resistance. For elastomers, the process of forming these networks is known as vulcanization or curing. lusida.com

The chemical reactivity of the constituent polymer chains is crucial for cross-linking. An important finding regarding poly(this compound) is that it could not be vulcanized (cross-linked) through its chlorine functionality. This indicates that the chlorine atoms in the trichloromethyl group are not sufficiently reactive under typical vulcanization conditions to form stable cross-links.

To overcome this limitation, a reactive comonomer was incorporated into the polymer chain. The terpolymer of this compound, propylene oxide, and allyl glycidyl ether was found to be vulcanizable. The cross-linking occurs through the pendant allyl groups provided by the allyl glycidyl ether monomer, a common strategy for introducing curability into otherwise saturated polymer backbones. lusida.comspecialchem.com This demonstrates a classic approach in polymer chemistry: when the primary monomer does not provide a suitable handle for network formation, a small amount of a functional comonomer can be added to enable cross-linking and the creation of robust network materials. the-innovation.orgresearchgate.net

Table 4: Vulcanization Capability of this compound Polymers

| Polymer | Cross-linking Handle | Vulcanizable? |

|---|---|---|

| Poly(this compound) Homopolymer | –CH₂–CCl₃ group | No |

| Poly(TCBO-co-PO-co-AGE) Terpolymer | Pendant allyl groups from AGE | Yes |

Chemical Transformations and Reaction Pathways of 4,4,4 Trichlorobutylene Oxide

Ring-Opening Reactions (Non-Polymerization)

The high reactivity of the epoxide ring in 4,4,4-Trichlorobutylene oxide is a key feature, making it susceptible to ring-opening reactions through various pathways. These reactions are fundamental to its utility in synthetic chemistry.

Nucleophilic Ring-Opening Pathways

The reaction of this compound with nucleophiles is a common and efficient method for the introduction of new functional groups. The strained three-membered ring is readily opened by a variety of nucleophiles, typically in a regioselective manner.

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. libretexts.org In the case of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com This leads to the formation of a specific regioisomer. For example, the reaction with amines would be expected to yield 1-amino-4,4,4-trichlorobutan-2-ol derivatives. The general mechanism involves the direct attack of the nucleophile on one of the epoxide carbons, leading to the simultaneous cleavage of the C-O bond and inversion of stereochemistry at the site of attack.

The reaction with amines is a prominent example of nucleophilic ring-opening. googleapis.comresearchgate.net This reaction provides a direct route to the synthesis of β-amino alcohols, which are important building blocks in medicinal chemistry and materials science. rsc.org The reaction of this compound with various primary and secondary amines would lead to the corresponding N-substituted 1-amino-4,4,4-trichlorobutan-2-ols.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product | Reaction Conditions |

| Amine (R₂NH) | 1-(Dialkylamino)-4,4,4-trichlorobutan-2-ol | Varies |

| Water (H₂O) | 4,4,4-Trichloro-1,2-butanediol | Basic conditions |

| Alcohol (ROH) | 1-Alkoxy-4,4,4-trichlorobutan-2-ol | Basic conditions |

Electrophilic Ring-Opening Pathways

In the presence of an acid catalyst, the ring-opening of this compound follows a different pathway. The acid first protonates the oxygen atom of the epoxide, making it a better leaving group and activating the ring towards nucleophilic attack. libretexts.org

The regioselectivity of acid-catalyzed ring-opening of unsymmetrical epoxides is more complex and can be influenced by both steric and electronic factors. The attack of the nucleophile can occur at either the more substituted or less substituted carbon, depending on the stability of the resulting carbocation-like transition state. For this compound, the electron-withdrawing nature of the trichloromethyl group will influence the charge distribution in the protonated epoxide, thereby directing the nucleophilic attack.

Acid-catalyzed hydrolysis of this compound, for instance, would lead to the formation of 4,4,4-Trichloro-1,2-butanediol. libretexts.org This reaction is typically carried out in the presence of a dilute acid. research-solution.com The mechanism involves the protonation of the epoxide oxygen, followed by the attack of a water molecule.

Stereochemical Aspects of Ring-Opening Reactions

The ring-opening reactions of epoxides are stereospecific. In a nucleophilic ring-opening under basic or neutral conditions (SN2), the reaction proceeds with inversion of configuration at the carbon atom that is attacked. libretexts.org If this compound were chiral, the reaction with a nucleophile would result in a product with a specific stereochemistry.

In acid-catalyzed ring-opening reactions, the stereochemical outcome is also typically anti-addition. The nucleophile attacks the protonated epoxide from the side opposite to the C-O bond that is breaking, resulting in a trans-diaxial opening in cyclic systems. For an acyclic epoxide like this compound, this translates to an anti-relationship between the newly introduced nucleophile and the hydroxyl group.

Functionalization and Derivatization Strategies of this compound

The reactivity of this compound allows for its conversion into a range of other functionalized molecules, expanding its utility in organic synthesis.

Synthesis of this compound-Derived Polyols

Polyols, organic compounds containing multiple hydroxyl groups, are valuable in polymer chemistry and as building blocks in synthesis. wikipedia.org this compound can serve as a precursor for the synthesis of specific polyols.

The most direct route to a diol is through the hydrolysis of the epoxide ring. As mentioned previously, both acid-catalyzed and base-catalyzed hydrolysis of this compound yield 4,4,4-Trichloro-1,2-butanediol. libretexts.org This diol, containing the reactive trichloromethyl group, can be a useful intermediate for further transformations.

Furthermore, this compound can be used in cationic polymerization to produce polyols with high chlorine content. researchgate.net This process typically involves reacting the epoxide with a polyol initiator in the presence of a cationic catalyst, such as boron trifluoride. researchgate.netsabtechmachine.com The resulting polyols are often viscous and find applications in specialized polymer formulations. researchgate.net

Table 2: Synthesis of Polyols from this compound

| Reaction | Product | Reagents/Conditions |

| Hydrolysis | 4,4,4-Trichloro-1,2-butanediol | H₃O⁺ or OH⁻/H₂O |

| Cationic Polymerization | High chlorine content polyols | Polyol initiator, BF₃ |

Formation of Other Organochloride Derivatives

Beyond the synthesis of polyols, the functionalization of this compound can lead to a variety of other organochloride derivatives. The trichloromethyl group is a key feature of these molecules and can participate in or influence subsequent reactions.

For example, the products of the ring-opening reactions, such as the amino alcohols and diols, retain the trichloromethyl group. These derivatives can undergo further reactions at the newly introduced functional groups. The hydroxyl group, for instance, could be oxidized or converted into a better leaving group for substitution reactions. The amino group could be acylated or alkylated.

The trichloromethyl group itself can also be a site for further chemical modification, although such reactions are generally more challenging. Under specific conditions, the chlorine atoms can be substituted.

Investigation of Selective Chemical Modifications

The reactivity of this compound is largely dictated by its epoxide functionality. Epoxides are susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is influenced by both steric and electronic factors. The trichloromethyl group, being strongly electron-withdrawing, significantly impacts the electron distribution in the molecule.

In the case of this compound, nucleophilic attack could potentially occur at either of the two carbons of the epoxide ring. The presence of the bulky and electron-withdrawing trichloromethyl group at the C4 position would likely favor nucleophilic attack at the less sterically hindered C3 position.

Studies on analogous chlorinated epoxides demonstrate their utility in various synthetic transformations. For instance, epichlorohydrin (B41342), a structurally related compound, readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to yield corresponding ring-opened products. It is plausible that this compound undergoes similar transformations.

Furthermore, patents describe the reaction of this compound with polyhydric alcohols, indicating its use as a monomer in polymerization processes. google.com This reactivity underscores its potential for creating new polymeric materials. Copolymerization studies with other monomers have also been reported, suggesting its role in modifying polymer properties. researchgate.net For example, copolymerization with 3-methyl-3-oxetanylmethyl ether (MEU) has been documented, with MEU showing higher reactivity in this specific pairing. researchgate.net

Mechanistic Organic Chemistry of this compound Reactions

The kinetics of the ring-opening reactions of this compound are expected to be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. The choice of solvent can also play a critical role; polar aprotic solvents may favor SN2-type reactions, while polar protic solvents could facilitate ring-opening through protonation of the epoxide oxygen, making it a better leaving group.

A comparative rate study on the homopolymerization of related epoxides has been conducted, which can provide a qualitative understanding of reactivity. researchgate.net However, precise rate constants and activation energies for this compound remain to be determined experimentally.

The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the substitution pattern of the epoxide. For this compound, an SN2 mechanism is more likely under neutral or basic conditions, involving a backside attack by the nucleophile on one of the epoxide carbons. The transition state would involve a partially broken carbon-oxygen bond and a partially formed carbon-nucleophile bond.

Under acidic conditions, the mechanism might shift towards a more SN1-like character. Protonation of the epoxide oxygen would be the first step, followed by nucleophilic attack. The transition state in this case would have significant carbocationic character at the more substituted carbon, although a fully formed carbocation is unlikely. The electron-withdrawing nature of the trichloromethyl group would destabilize any adjacent positive charge, making a pure SN1 pathway less probable.

Computational chemistry could provide valuable insights into the transition state structures and reaction coordinates for the reactions of this compound. Such studies could elucidate the precise geometries of the transition states, calculate activation barriers, and map out the entire energy profile of the reaction, providing a detailed atomistic-level understanding of the reaction mechanism.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural and Conformational Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. libretexts.org These methods are powerful tools for identifying the functional groups present in a molecule, as different types of chemical bonds vibrate at characteristic frequencies. libretexts.orgpressbooks.pub

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The IR spectrum of 4,4,4-Trichlorobutylene oxide is expected to display characteristic absorption bands corresponding to its epoxide ring and the trichloromethyl group.

The epoxide functional group exhibits several distinct stretching vibrations:

Asymmetric C-O-C Stretch: This vibration, where one C-O bond stretches while the other contracts, typically appears in the 950–810 cm⁻¹ range. spectroscopyonline.com

Symmetric C-O-C Stretch: In this mode, both C-O bonds stretch in unison, and the peak is generally found between 880–750 cm⁻¹. spectroscopyonline.com

Symmetric Ring Breathing: This vibration involves the concerted stretching and contraction of all three bonds in the epoxide ring, producing an absorption between 1280–1230 cm⁻¹. spectroscopyonline.com

In addition to the epoxide ring vibrations, the spectrum would be characterized by absorptions from the carbon-hydrogen and carbon-chlorine bonds. The C-H stretching vibrations for the epoxide and methylene (B1212753) protons are expected just below 3000 cm⁻¹. The C-Cl stretching vibrations of the trichloromethyl (-CCl₃) group typically produce strong absorptions in the 800-600 cm⁻¹ region of the spectrum.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960-2850 | C-H Stretch | Alkane (CH, CH₂) | Medium |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂- | Variable |

| 1280-1230 | Symmetric Ring Breathing | Epoxide Ring | Medium |

| 950-810 | Asymmetric C-O-C Stretch | Epoxide Ring | Strong |

| 880-750 | Symmetric C-O-C Stretch | Epoxide Ring | Strong |

| 800-600 | C-Cl Stretch | -CCl₃ | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, highly symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. For this compound, the symmetric "breathing" vibration of the epoxide ring and the symmetric stretching of the C-Cl bonds in the -CCl₃ group would be expected to produce prominent Raman signals. This analysis helps to provide a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework. googleapis.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Epoxide Protons: Protons on an epoxide ring are characteristically shielded due to ring strain and typically resonate in the 2.5-3.5 ppm range. libretexts.orglibretexts.org The three protons of the oxirane ring in this compound would appear in this region as a complex multiplet system due to spin-spin coupling.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the epoxide and the trichloromethyl group would be deshielded by the electron-withdrawing -CCl₃ group and would likely appear further downfield, with complex splitting due to coupling with the epoxide protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Epoxide Carbons: The carbon atoms of the epoxide ring typically appear in the 40-60 ppm region. libretexts.org

Methylene Carbon (-CH₂-): This carbon would be found in the aliphatic region, with its chemical shift influenced by the adjacent epoxide and trichloromethyl groups.

Trichloromethyl Carbon (-CCl₃): The carbon atom bonded to three chlorine atoms would have a characteristic chemical shift, significantly influenced by the electronegativity of the halogens.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Epoxide CH and CH₂ | 2.5 - 3.5 | Complex Multiplets |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Epoxide Carbons (C1, C2) | 40 - 60 |

| Methylene Carbon (C3) | 45 - 65 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons on the epoxide ring and the adjacent methylene (-CH₂-) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This is one of the most widely used 2D NMR experiments, correlating protons directly to the carbons they are attached to. magritek.com An HSQC spectrum would show a peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. magritek.comcolumbia.edu An edited HSQC can also provide information on the number of hydrogens attached to each carbon (CH, CH₂, or CH₃). columbia.edu

Table 3: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | Epoxide Protons ↔ Methylene Protons | Confirms H-C-C-H connectivity. |

| HSQC | Epoxide Protons ↔ Epoxide CarbonsMethylene Protons ↔ Methylene Carbon | Links each proton to its directly bonded carbon. |

| HMBC | Methylene Protons ↔ Epoxide CarbonsMethylene Protons ↔ CCl₃ CarbonEpoxide Protons ↔ Methylene Carbon | Establishes the complete carbon framework connectivity. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org

For this compound (C₄H₅Cl₃O), the molecular ion peak (M⁺) would provide its exact molecular weight. A key feature in the mass spectrum would be the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) and for any fragment ions that retain the chlorine atoms, providing unambiguous evidence for the number of chlorine atoms in the ion.

The fragmentation pattern is generated when the energetically unstable molecular ion breaks into smaller, more stable pieces. libretexts.org Common fragmentation pathways for epoxides include α-cleavage (cleavage of a bond adjacent to the oxygen atom). oregonstate.edu For this compound, likely fragmentation events would include:

Loss of a chlorine radical (•Cl).

Loss of the trichloromethyl radical (•CCl₃).

Cleavage of the epoxide ring.

Alpha-cleavage, leading to the formation of stable carbocations.

The analysis of these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and IR spectroscopy.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Possible Fragment Ion | Neutral Loss |

| 187/189/191/193 | [C₄H₅Cl₃O]⁺ | (Molecular Ion) |

| 152/154/156 | [C₄H₅Cl₂O]⁺ | •Cl |

| 69/71 | [C₃H₂Cl]⁺ | CCl₂O, H |

| 43 | [C₂H₃O]⁺ | C₂H₂Cl₃ |

Tandem Mass Spectrometry for Structural Confirmation

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS or MS²) is employed to elucidate the compound's structure by probing its chemical bonds. nih.gov In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is selected as a "precursor ion." This ion is then subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. nih.gov The fragmentation pattern is a reproducible fingerprint that provides direct evidence of the molecule's structural components.

For this compound, key fragmentation pathways would be expected to involve the cleavage of the C-Cl bonds, the loss of the trichloromethyl group (•CCl₃), and the opening of the strained epoxide ring. Analysis of the mass losses between the precursor and product ions allows for the identification of these neutral fragments, confirming the connectivity of the atoms.

Table 2: Hypothetical MS/MS Fragmentation of this compound This table presents plausible fragmentation data based on the known structure of the compound and general principles of mass spectrometry.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Inference |

|---|---|---|---|

| 189.94 (C₄H₅³⁵Cl₃O)⁺ | 154.97 (C₄H₅³⁵Cl₂O)⁺ | Cl | Confirms presence of a chlorine atom |

| 189.94 (C₄H₅³⁵Cl₃O)⁺ | 71.99 (C₃H₅O)⁺ | CCl₃ | Confirms presence of the trichloromethyl group |

| 189.94 (C₄H₅³⁵Cl₃O)⁺ | 55.02 (C₃H₃O)⁺ | HCl + CCl₂ | Ring opening and rearrangement |

The systematic analysis of these fragmentation pathways provides robust confirmation of the proposed structure, distinguishing it from potential isomers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) states of those elements within the top 1-10 nanometers of a material's surface. thermofisher.comcnrs.fr When analyzing a sample of this compound, XPS works by irradiating the surface with X-rays, causing the emission of core-level electrons. micro.org.au The binding energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated and its local chemical environment. researchgate.net

An XPS survey scan would first be used to identify all elements present (except H and He), confirming the presence of Carbon, Chlorine, and Oxygen. carleton.edu Subsequently, high-resolution scans of the C 1s, O 1s, and Cl 2p regions would be acquired to determine the chemical states.

C 1s Spectrum: The high-resolution C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms: carbons bonded to the highly electronegative chlorine atoms (C-Cl), carbons forming the epoxide ring (C-O-C), and carbons in the alkyl backbone (C-C). The binding energies for these carbons would be shifted relative to one another, a phenomenon known as the "chemical shift." cnrs.fr

O 1s Spectrum: The O 1s peak would appear at a binding energy characteristic of an oxygen atom in an epoxide ring, distinguishing it from other oxygen-containing functional groups like hydroxyls or carbonyls.

Cl 2p Spectrum: The Cl 2p spectrum would present a characteristic doublet (2p₃/₂ and 2p₁/₂) with binding energies indicative of chlorine in an organochloride environment.

Table 3: Expected XPS Core-Level Signals for this compound This table outlines the anticipated results from an XPS analysis based on the compound's structure and established XPS principles.

| Core Level | Expected Binding Energy Range (eV) | Information Obtained |

|---|---|---|